Cas no 677782-39-7 (4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride)
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
- CS-0139138
- EN300-09889
- C77555
- 677782-39-7
- MFCD06340105
- BS-14048
- 4-(N,N-dimethylsulfamoyl)benzenesulfonyl chloride
- 4-(dimethylsulfamoyl)benzenesulfonyl Chloride
- AKOS000200166
- SB82168
- Z56995197
- 4-[(dimethylamino)sulfonyl]benzenesulfonyl chloride, AldrichCPR
- SY132345
- Benzenesulfonyl chloride, 4-[(dimethylamino)sulfonyl]-
- 4-[(dimethylamino)sulfonyl]benzenesulfonyl chloride
- 4-(dimethylsulfamoyl)benzene-1-sulfonylchloride
- SCHEMBL21244024
- 815-582-9
-
- MDL: MFCD06340105
- Inchi: 1S/C8H10ClNO4S2/c1-10(2)16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6H,1-2H3
- InChI Key: MONMTDYGPKNEOH-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC(=CC=1)S(N(C)C)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 282.9739778g/mol
- Monoisotopic Mass: 282.9739778g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 424
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 88.3Ų
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484545-10mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl Chloride |
677782-39-7 | 10mg |
$ 87.00 | 2023-09-07 | ||
| TRC | D484545-50mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl Chloride |
677782-39-7 | 50mg |
$ 230.00 | 2023-09-07 | ||
| TRC | D484545-100mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl Chloride |
677782-39-7 | 100mg |
$ 409.00 | 2023-09-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209778-100mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 98% | 100mg |
¥731.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209778-250mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 98% | 250mg |
¥1346.00 | 2024-05-04 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1209778-1g |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 98% | 1g |
¥4540.00 | 2024-05-04 | |
| Ambeed | A340511-100mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 95% | 100mg |
$85.0 | 2025-04-17 | |
| Ambeed | A340511-250mg |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 95% | 250mg |
$166.0 | 2025-04-17 | |
| Ambeed | A340511-1g |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 95% | 1g |
$477.0 | 2025-04-17 | |
| Ambeed | A340511-5g |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride |
677782-39-7 | 95% | 5g |
$1362.0 | 2025-04-17 |
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride Suppliers
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride
Introduction to 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS No: 677782-39-7)
4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 677782-39-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatile applications in synthetic chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of both a dimethylsulfamoyl group and a sulfonyl chloride moiety makes this molecule a valuable intermediate in various synthetic pathways, enabling the construction of more complex structures with high precision.
The structure of 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted at the para position with a dimethylsulfamoyl group and a sulfonyl chloride group at the ortho position. This arrangement imparts unique reactivity and functionality to the molecule, making it a useful building block in medicinal chemistry. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions that are essential for constructing biologically active molecules. Additionally, the dimethylsulfamoyl group can serve as a protective group or a pharmacophore in drug design, depending on the specific application.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their antimicrobial, anti-inflammatory, and anticancer properties, and modifications to their structure can lead to enhanced efficacy and reduced side effects. The compound 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride provides a convenient starting point for synthesizing such derivatives, allowing researchers to explore new chemical spaces and discover potential therapeutic agents.
One of the most compelling applications of 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride is in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in the treatment of cancers and inflammatory diseases. By incorporating this compound into drug candidates, researchers can design molecules that selectively inhibit specific kinases, thereby modulating disease-related pathways. Preliminary studies have shown that sulfonylated benzene derivatives exhibit promising activity against various kinases, making them attractive candidates for further development.
Another area where 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride has shown promise is in the development of agrochemicals. Sulfonyl chlorides are frequently used in the synthesis of herbicides and pesticides due to their ability to undergo facile reactions with amines and other nucleophiles. This reactivity allows for the creation of compounds that can interact with biological targets in plants and pests, leading to effective crop protection strategies. The structural features of 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride make it a suitable precursor for designing novel agrochemicals with improved selectivity and environmental compatibility.
The synthesis of 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves multi-step organic transformations starting from readily available aromatic precursors. The process often begins with the sulfonylation of benzene derivatives followed by chlorination to introduce the sulfonyl chloride group. The dimethylsulfamoyl group can then be introduced through nucleophilic substitution or other coupling reactions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.
In conclusion, 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (CAS No: 677782-39-7) is a versatile intermediate with significant potential in pharmaceutical and agrochemical research. Its unique structural features enable its use in synthesizing biologically active molecules, including kinase inhibitors and novel agrochemicals. As research continues to uncover new applications for sulfonamide derivatives, compounds like 4-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride will undoubtedly play a crucial role in advancing chemical innovation and therapeutic development.
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